molecular formula C24H25N3O2 B10794329 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide

6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide

Cat. No.: B10794329
M. Wt: 387.5 g/mol
InChI Key: KPGVZYLSLRALGU-UHFFFAOYSA-N
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Description

6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound with a unique structure that combines elements of benzoazepine and nicotinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multiple steps, starting with the preparation of the benzoazepine core. This can be achieved through a reductive cyclization process, where a precursor compound undergoes cyclization in the presence of a reducing agent such as Raney nickel and hydrogen . The nicotinamide moiety is then introduced through a nucleophilic substitution reaction, where the benzoazepine intermediate reacts with a nicotinamide derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent substitution reactions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets in the body. The benzoazepine core can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The nicotinamide moiety may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide apart is its combination of the benzoazepine and nicotinamide moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

6-[[2-(2-phenylethyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O2/c25-24(28)20-9-11-23(26-16-20)29-22-10-8-21-17-27(13-4-7-19(21)15-22)14-12-18-5-2-1-3-6-18/h1-3,5-6,8-11,15-16H,4,7,12-14,17H2,(H2,25,28)

InChI Key

KPGVZYLSLRALGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CN(C1)CCC3=CC=CC=C3)C=CC(=C2)OC4=NC=C(C=C4)C(=O)N

Origin of Product

United States

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